3-(Benzyloxy)-2-(chloromethyl)pyridine
Overview
Description
3-(Benzyloxy)-2-(chloromethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the third position and a chloromethyl group at the second position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(chloromethyl)pyridine typically involves the reaction of 3-hydroxypyridine with benzyl chloride to form 3-benzyloxypyridine. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require a catalyst such as zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(chloromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(chloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-(Chloromethyl)pyridine: Lacks the benzyloxy group, leading to variations in chemical properties and biological activities.
3-(Methoxy)-2-(chloromethyl)pyridine: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior and applications.
Uniqueness
3-(Benzyloxy)-2-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
IUPAC Name |
2-(chloromethyl)-3-phenylmethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDUNLFCYMROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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